![molecular formula C17H23N3S B12585424 N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine CAS No. 648419-46-9](/img/structure/B12585424.png)
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine is a compound that features an imidazole ring, a phenylsulfanyl group, and a cyclopentane ring. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is added via a thiol-ene reaction.
Cyclopentane Ring Formation: The cyclopentane ring is formed through a cyclization reaction.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include using catalysts, optimizing reaction conditions, and employing continuous flow techniques.
Analyse Chemischer Reaktionen
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Addition: The phenylsulfanyl group can participate in addition reactions with alkenes or alkynes.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives, substituted imidazole compounds, and addition products.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The phenylsulfanyl group can interact with thiol groups in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine can be compared with other imidazole-containing compounds:
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the phenylsulfanyl and cyclopentane groups.
N-[3-(1H-Imidazol-1-yl)propyl]-1-methylpiperidin-4-amine: Contains a piperidine ring instead of a cyclopentane ring.
N-(3-(1H-Imidazol-1-yl)propyl)-9H-purin-6-amine: Features a purine ring instead of a phenylsulfanyl group.
The uniqueness of this compound lies in its combination of the imidazole ring, phenylsulfanyl group, and cyclopentane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
648419-46-9 |
|---|---|
Molekularformel |
C17H23N3S |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C17H23N3S/c1-2-6-15(7-3-1)21-17-9-4-8-16(17)19-10-5-12-20-13-11-18-14-20/h1-3,6-7,11,13-14,16-17,19H,4-5,8-10,12H2 |
InChI-Schlüssel |
PIBZBSHNPNLBNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)SC2=CC=CC=C2)NCCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
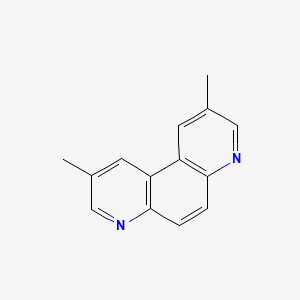
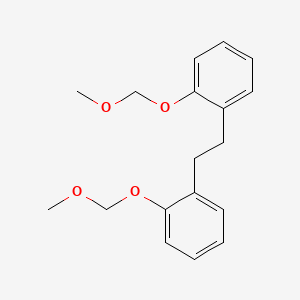

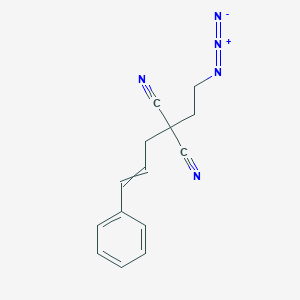
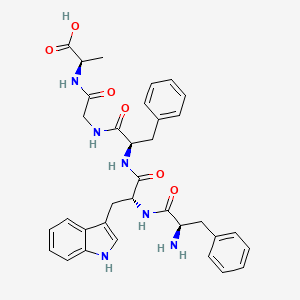

![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
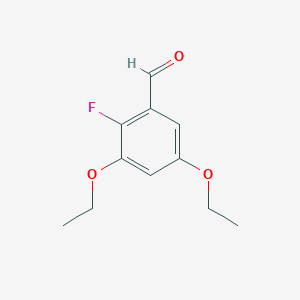
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)

![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
